

(R)-3-Aminopiperidine: A Technical Guide to Commercial Availability and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminopiperidine is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin and alogliptin, which are used in the treatment of type 2 diabetes.[1][2] Given its role, the chemical and enantiomeric purity of this intermediate is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] This technical guide provides an overview of commercial suppliers, available purity levels, and detailed experimental protocols for the robust analysis of (R)-3-aminopiperidine.

Commercial Suppliers and Purity Specifications

(R)-3-Aminopiperidine is commercially available from various chemical suppliers, typically as a dihydrochloride salt to enhance stability. The purity specifications can vary between suppliers, with key metrics being the overall chemical purity, often determined by Gas Chromatography (GC), and the enantiomeric purity.

Below is a summary of representative commercial offerings. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[5]

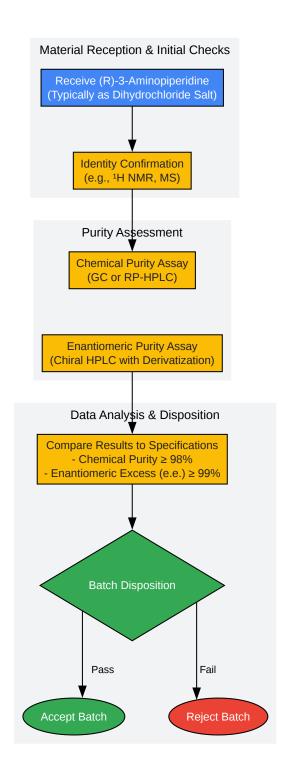


Supplier	Product Name	CAS Number	Molecular Formula	Purity Specificatio n	Notes
Sigma- Aldrich	(R)-(-)-3- Aminopiperidi ne dihydrochlori de	334618-23-4	C5H12N2 · 2HCl	≥98.0% (GC) [5][6]	Enantiomeric Ratio: 95:5 (GC)[5]
Amerigo Scientific	(R)-(-)-3- Aminopiperidi ne dihydrochlori de	334618-23-4	C5H12N2 · 2HCl	≥98.0% (GC) [7]	Also lists a 97% purity grade[8]
TCI Chemicals	(R)-(-)-3- Aminopiperidi ne Dihydrochlori de	334618-23-4	C5H12N2 · 2HCl	>97.0%	-
Pharmaffiliate s	(R)-3- Aminopiperidi ne	127294-73-9	C5H12N2	High Purity	Available as a reference standard[9]
Chem-Impex	3- Aminopiperidi ne dihydrochlori de	138060-07-8	C5H12N2 · 2HCl	≥98%	This CAS number refers to the racemate[10]

Quality Control and Purity Analysis Workflow

Ensuring the quality of **(R)-3-aminopiperidine** requires a multi-step analytical workflow. This process begins with material receipt and proceeds through identity confirmation, chemical purity assay, and, most critically, enantiomeric purity determination. The FDA guidelines for chiral drugs necessitate the use of stereo-specific assays at various stages of development and manufacturing.[4]





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Caption: Quality control workflow for **(R)-3-aminopiperidine**.

Experimental Protocols for Purity Determination



Accurate determination of both chemical and enantiomeric purity is paramount. Due to the weak ultraviolet (UV) absorbance of 3-aminopiperidine, pre-column derivatization is a common and effective strategy to enhance detection sensitivity for HPLC analysis.[1][2]

Enantiomeric Purity by Chiral HPLC (with Derivatization)

This method is crucial for quantifying the undesired (S)-enantiomer. A common approach involves derivatization with benzoyl chloride to form UV-active dibenzoyl-3-aminopiperidine.[1]

- A. Derivatization Protocol (Dibenzoylation)
- Dissolve a precisely weighed amount of the (R)-3-aminopiperidine sample (e.g., 2.9 g, 0.029 mol) in a suitable solvent like dichloromethane (40 mL).[1]
- While stirring at a controlled temperature (e.g., 38°C), slowly add an excess of benzoyl chloride (e.g., 16.4 g, 0.116 mol) dropwise.[1]
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).[1]
- Upon completion, evaporate the solvent to dryness to obtain the (R)-dibenzoyl-3aminopiperidine derivative.[1]
- Dissolve the resulting derivative in the HPLC mobile phase for analysis.[1]
- B. Chiral HPLC Conditions The following conditions have been reported for the separation of benzoylated 3-aminopiperidine enantiomers.[1][2]



Parameter	Condition A	Condition B	Condition C
Chromatographic Column	Chiral AGP (e.g., ChromTech)	Chiral AGP (e.g., ChromTech)	Chiral AGP (e.g., ChromTech)
Mobile Phase	0.02 mol/L Phosphate Buffer : Acetonitrile (92:8)[1]	0.02 mol/L Phosphate Buffer : Methanol (91:9)[1]	0.02 mol/L Phosphate Buffer : Isopropanol (94:6)[1]
Flow Rate	0.8 mL/min[1]	0.8 mL/min[1]	0.8 mL/min[1]
Column Temperature	30°C[1]	30°C[1]	30°C[1]
Detection Wavelength	254 nm[1]	254 nm[1]	254 nm[1]
Injection Volume	20 μL[1]	20 μL[1]	20 μL[1]

Chemical Purity by Gas Chromatography (GC)

GC is frequently cited by commercial suppliers for determining the overall chemical purity (assay value).[5][7]

A. General GC Protocol (Illustrative)

- Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5) is typically suitable.
- · Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250°C.
- Detector: Flame Ionization Detector (FID).
- Detector Temperature: 280°C.
- Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
- Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane.



Note: The specific parameters should be optimized and validated for the particular instrument and column used.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of the compound and identifying potential organic impurities. The synthesis of **(R)-3-aminopiperidine** can involve intermediates like (R)-3-aminopiperidin-2-one hydrochloride, and NMR can help ensure the complete reduction of the lactam.[11] Spectral data for the free base, dihydrochloride salt, and Boc-protected derivatives are available for comparison.[12][13][14]

Potential Impurities

The primary impurity of concern is the (S)-enantiomer, the control of which is the main objective of chiral purity analysis. Other potential impurities can arise from the synthetic route employed. Common synthetic pathways include the reduction of (R)-3-aminopiperidin-2-one hydrochloride or enzymatic transamination of a protected 3-piperidone.[11][13] Potential process-related impurities could include:

- Unreacted starting materials: e.g., (R)-3-aminopiperidin-2-one.
- By-products from protecting group manipulation: If Boc-protection is used, related impurities could be present.[15]
- Residual solvents from the reaction and purification steps.

A robust quality control strategy must include methods capable of detecting and quantifying these potential impurities.[16]

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